4-Bromo-6-fluorobenzene-1,3-diamine

Description

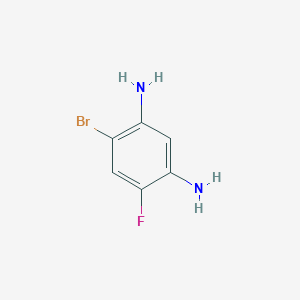

Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-6-fluorobenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrFN2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZWRJIHIDYIGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)Br)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00570132 | |

| Record name | 4-Bromo-6-fluorobenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166818-71-9 | |

| Record name | 4-Bromo-6-fluorobenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of 4-Bromo-6-fluorobenzene-1,3-diamine

Introduction: Strategic Importance of 4-Bromo-6-fluorobenzene-1,3-diamine

4-Bromo-6-fluorobenzene-1,3-diamine is a highly functionalized aromatic diamine that serves as a critical building block in the development of advanced pharmaceutical and materials science applications. The strategic placement of bromo, fluoro, and amino substituents on the benzene ring imparts a unique combination of reactivity and physicochemical properties. This makes it a valuable intermediate for the synthesis of a wide range of complex molecules, including kinase inhibitors, novel polymers, and other specialty chemicals. The diamine scaffold allows for the construction of heterocyclic systems, while the bromo and fluoro groups provide sites for further functionalization through cross-coupling reactions and nucleophilic aromatic substitution, respectively. This guide provides a comprehensive overview of a plausible and efficient synthetic route to this important molecule, grounded in established chemical principles and supported by analogous procedures from the scientific literature.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical and efficient synthetic approach to 4-Bromo-6-fluorobenzene-1,3-diamine has been devised based on a retrosynthetic analysis of the target molecule. The proposed pathway commences with a commercially available difluoroaniline derivative, followed by a series of regioselective transformations to introduce the bromo and second amino functionalities.

The key steps in the proposed synthesis are:

-

Amino Group Protection: Acetylation of the starting material, 2,4-difluoroaniline, to protect the amino group and modulate its directing effect in subsequent electrophilic aromatic substitution reactions.

-

Regioselective Bromination: Introduction of a bromine atom at the position ortho to the activating acetylamino group.

-

Regioselective Nitration: Introduction of a nitro group, which will be the precursor to the second amino group. The position of nitration is directed by the existing substituents.

-

Nitro Group Reduction: Reduction of the nitro group to an amino group to yield the target diamine.

-

Deprotection: Removal of the acetyl protecting group to furnish the final product, 4-Bromo-6-fluorobenzene-1,3-diamine.

This multi-step approach allows for precise control over the introduction of each functional group, ensuring high yields and purity of the final product.

Detailed Synthetic Protocol and Mechanistic Insights

Step 1: Synthesis of N-(2,4-Difluorophenyl)acetamide (Intermediate 1)

The initial step involves the protection of the amino group of 2,4-difluoroaniline as an acetamide. This is a crucial transformation as the acetylamino group is a potent ortho-, para-director, which will guide the subsequent bromination step. Furthermore, protection mitigates the high reactivity of the free aniline, preventing side reactions.

Reaction Scheme:

A schematic of the acetylation of 2,4-difluoroaniline.

Experimental Protocol:

-

To a solution of 2,4-difluoroaniline (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C is added pyridine (1.2 eq).

-

Acetic anhydride (1.1 eq) is then added dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.

-

Upon completion, the reaction is quenched with water, and the organic layer is separated.

-

The organic phase is washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield N-(2,4-difluorophenyl)acetamide as a solid, which can be used in the next step without further purification.

Causality of Experimental Choices:

-

Pyridine: Acts as a base to neutralize the acetic acid byproduct, driving the reaction to completion.

-

Dichloromethane: A common, inert solvent for this type of reaction.

-

Aqueous Work-up: The series of washes effectively removes the pyridine catalyst, unreacted acetic anhydride, and acetic acid, simplifying the purification.

Step 2: Synthesis of N-(2-Bromo-4,6-difluorophenyl)acetamide (Intermediate 2)

The regioselective bromination of N-(2,4-difluorophenyl)acetamide is directed by the powerful ortho-, para-directing effect of the acetylamino group. The position ortho to the acetylamino group and meta to the two fluorine atoms is the most activated site for electrophilic aromatic substitution.

Reaction Scheme:

A schematic of the bromination of N-(2,4-difluorophenyl)acetamide.

Experimental Protocol:

-

N-(2,4-Difluorophenyl)acetamide (1.0 eq) is dissolved in acetonitrile (CH₃CN).

-

N-Bromosuccinimide (NBS) (1.05 eq) is added portion-wise to the stirred solution at room temperature.

-

The reaction mixture is stirred for 12-24 hours, with the progress monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is taken up in ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to give the crude product.

-

Purification by recrystallization from a suitable solvent system (e.g., ethanol/water) affords N-(2-bromo-4,6-difluorophenyl)acetamide.

Causality of Experimental Choices:

-

N-Bromosuccinimide (NBS): A convenient and safer alternative to liquid bromine for electrophilic bromination.

-

Acetonitrile: A suitable polar aprotic solvent for this reaction.

Step 3: Synthesis of N-(4-Bromo-6-fluoro-2-nitrophenyl)acetamide (Intermediate 3)

The introduction of the nitro group at this stage is a critical step. The directing effects of the existing substituents will determine the regioselectivity of the nitration. The acetylamino group is a strong ortho-, para-director, while the bromo and fluoro groups are ortho-, para-directing but deactivating. The nitration is expected to occur at the position ortho to the acetylamino group and meta to the bromo and fluoro groups.

Reaction Scheme:

A schematic of the reduction and deprotection to form the final product.

Experimental Protocol (Using Iron and Hydrochloric Acid):

-

To a suspension of N-(4-bromo-6-fluoro-2-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol and water is added iron powder (5.0 eq).

-

Concentrated hydrochloric acid (catalytic amount) is added, and the mixture is heated to reflux for 4-8 hours.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the hot reaction mixture is filtered through a pad of celite to remove the iron salts.

-

The filtrate is concentrated under reduced pressure to remove the ethanol.

-

The aqueous residue is neutralized with a base (e.g., NaHCO₃ or NaOH) to precipitate the product.

-

The solid product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization or column chromatography.

Causality of Experimental Choices:

-

Iron in Acidic Media: This is a classic and cost-effective method for the reduction of aromatic nitro groups to anilines.[1] The acidic conditions also facilitate the hydrolysis of the acetamide protecting group.

-

Catalytic Hydrogenation (Alternative): Catalytic hydrogenation using H₂ gas and a palladium on carbon (Pd/C) catalyst is another common and clean method for nitro group reduction.[2][3] However, this method may also cause dehalogenation, so reaction conditions would need to be carefully optimized.

Data Summary

| Step | Intermediate/Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Key Analytical Techniques |

| 1 | N-(2,4-Difluorophenyl)acetamide | 171.14 | >95 | ¹H NMR, ¹³C NMR, MS |

| 2 | N-(2-Bromo-4,6-difluorophenyl)acetamide | 249.04 | 80-90 | ¹H NMR, ¹³C NMR, MS |

| 3 | N-(4-Bromo-6-fluoro-2-nitrophenyl)acetamide | 294.04 | 70-85 | ¹H NMR, ¹³C NMR, MS |

| 4/5 | 4-Bromo-6-fluorobenzene-1,3-diamine | 205.03 | 85-95 | ¹H NMR, ¹³C NMR, MS, Elemental Analysis |

Safety and Handling

The synthesis of 4-Bromo-6-fluorobenzene-1,3-diamine involves the use of hazardous chemicals and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

2,4-Difluoroaniline: Toxic by inhalation, in contact with skin, and if swallowed.

-

Acetic Anhydride and Pyridine: Corrosive and flammable.

-

N-Bromosuccinimide (NBS): Irritant and lachrymator.

-

Nitric Acid and Sulfuric Acid: Highly corrosive and strong oxidizing agents. Handle with extreme care.

-

Iron Powder: Flammable solid.

-

Hydrochloric Acid: Corrosive.

All waste materials should be disposed of in accordance with local regulations.

Conclusion

The presented synthetic route provides a robust and logical pathway for the preparation of 4-Bromo-6-fluorobenzene-1,3-diamine. By employing a protection-functionalization-deprotection strategy, this guide offers a high degree of control over the synthesis, enabling the production of this valuable building block in good yield and purity. The detailed experimental protocols and mechanistic insights are intended to empower researchers in the fields of drug discovery and materials science to access this important compound for their synthetic endeavors.

References

- CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google P

-

Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes - Vanderbilt University. (URL: [Link])

- CN109354569A - A kind of preparation method of 1,3-dibromo-4-fluorobenzene - Google P

- CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google P

-

Amine synthesis by nitro compound reduction - Organic Chemistry Portal. (URL: [Link])

- CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google P

- US5965775A - Process for the preparation of 3,5-difluoroaniline - Google P

- US5847241A - Process for the preparation of p-bromofluorobenzene - Google P

-

Nitro Reduction - Common Conditions. (URL: [Link])

-

Synthesis of 3-bromo-4-fluoronitrobenzene - ResearchGate. (URL: [Link])

-

Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal - Research India Publications. (URL: [Link])

-

1-bromo-2-fluorobenzene - Organic Syntheses Procedure. (URL: [Link])

-

Supporting Information - The Royal Society of Chemistry. (URL: [Link])

- US5977412A - Process for preparing 3,5-difluoroaniline - Google P

-

Are there any reducing agents for reduction of nitrobenzene to aniline other than Sn/HCl? - Chemistry Stack Exchange. (URL: [Link])

- EP1697286A1 - A process for eco-friendly synthesis of bromobenzene - Google P

-

Synthesis, characterization and anti-microbial activity of 6-bromo-4-(substituted phenyl) iminoflavone | Request PDF - ResearchGate. (URL: [Link])

- CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol - Google P

-

Reduction of nitro compounds - Wikipedia. (URL: [Link])

-

(PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - ResearchGate. (URL: [Link])

-

16.6: Multistep Synthesis - Chemistry LibreTexts. (URL: [Link])

-

4-Bromobenzene-1,2-diamine | C6H7BrN2 | CID 323593 - PubChem. (URL: [Link])

-

Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium - RSC Publishing. (URL: [Link])

-

Synthesis, characterization of poly(m-phenylenediamine)/palygorskite and its unusual and reactive adsorbability to chromium(vi) - New Journal of Chemistry (RSC Publishing). (URL: [Link])

-

Insights into the mechanism of Nitrobenzene reduction to aniline over Pt catalyst and the significance of the adsorption of phenyl group on kinetics - Loughborough University Research Repository. (URL: [Link])

-

Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (URL: [Link])

-

Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press. (URL: [Link])

-

synthesis of 4-bromo-2-nitrotoluene- Dr. Tania CS - YouTube. (URL: [Link])

-

An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. (URL: [Link])

Sources

An In-depth Technical Guide to 4-Bromo-6-fluorobenzene-1,3-diamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Bromo-6-fluorobenzene-1,3-diamine (CAS No: 166818-71-9), a key building block in modern medicinal chemistry. Drawing from established principles and available data on related compounds, this document offers field-proven insights into handling and utilizing this versatile molecule.

Introduction: Strategic Importance in Synthesis

4-Bromo-6-fluorobenzene-1,3-diamine is a substituted aromatic diamine that has garnered interest as an intermediate in the synthesis of complex heterocyclic compounds, particularly those with therapeutic potential. Its unique substitution pattern—a bromine atom, a fluorine atom, and two amino groups on a benzene ring—provides multiple reactive sites for a variety of chemical transformations. The strategic placement of these functional groups allows for regioselective reactions, making it a valuable scaffold in the construction of kinase inhibitors and other targeted therapeutics.[1][2][3]

The diamine functionality serves as a versatile precursor for the formation of various heterocyclic systems, such as benzimidazoles, quinoxalines, and other fused heterocycles. The presence of both bromine and fluorine atoms offers distinct advantages: the bromine atom is an excellent handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of the final drug candidate.

Physicochemical and Spectroscopic Properties

While comprehensive experimental data for this specific isomer is not widely published, its properties can be reliably inferred from data on closely related analogs and general chemical principles.

Core Chemical Properties

A summary of the key chemical identifiers and properties for 4-Bromo-6-fluorobenzene-1,3-diamine is presented in the table below.

| Property | Value | Source |

| CAS Number | 166818-71-9 | [Matrix Scientific] |

| Molecular Formula | C₆H₆BrFN₂ | [Matrix Scientific] |

| Molecular Weight | 205.04 g/mol | [Matrix Scientific] |

| Appearance | Expected to be a solid, typical of substituted phenylenediamines. | Inferred |

| Solubility | Likely soluble in organic solvents like methanol, ethanol, DMSO, and DMF. | Inferred |

Predicted Spectroscopic Signature

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two aromatic signals, each corresponding to a single proton. The chemical shifts will be influenced by the electron-donating amino groups and the electron-withdrawing halogen atoms. The protons will exhibit coupling to each other (meta-coupling) and to the adjacent fluorine atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbon atoms bonded to the amino groups will appear at higher fields, while those bonded to the halogens will be shifted downfield. The carbon attached to the fluorine atom will show a large one-bond coupling constant (¹JC-F). The "heavy atom effect" of bromine may cause the signal for the carbon to which it is attached to appear further upfield than predicted based on electronegativity alone.[4]

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations of the primary amine groups in the region of 3300-3500 cm⁻¹. C-N stretching bands and aromatic C-H and C=C stretching vibrations will also be present. The C-Br and C-F stretching frequencies will appear in the fingerprint region.

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Synthesis and Handling

While a specific, validated protocol for the synthesis of 4-Bromo-6-fluorobenzene-1,3-diamine is not publicly documented, a logical and robust synthetic strategy can be designed based on established organic chemistry reactions for analogous compounds.

Proposed Synthetic Pathway

A plausible and efficient synthesis starts from a commercially available fluoronitroaniline or dinitrofluorobenzene precursor. The following diagram outlines a potential two-step synthesis:

Caption: Proposed two-step synthesis of 4-Bromo-6-fluorobenzene-1,3-diamine.

Causality Behind Experimental Choices:

-

Step 1: Electrophilic Bromination: The synthesis likely begins with the bromination of a suitable fluoro-nitro-aniline. The amino group is a strong activating group and ortho-, para-directing. To achieve the desired regiochemistry, a precursor such as 4-fluoro-2-nitroaniline could be used, where the positions ortho and para to the activating amino group are either blocked or the desired position for bromination is sterically and electronically favored. N-Bromosuccinimide (NBS) or bromine in acetic acid are common reagents for this transformation.[5]

-

Step 2: Nitro Group Reduction: The final step involves the reduction of the nitro group to an amine. This is a standard transformation in organic synthesis and can be reliably achieved using various methods. The choice of reducing agent depends on the scale and the presence of other functional groups.

-

Iron powder in acidic medium (e.g., HCl or acetic acid): This is a classic, cost-effective, and robust method for large-scale synthesis.

-

Catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst): This method is very clean and efficient, often providing high yields of the desired product. It is suitable for a wide range of scales.

-

Tin(II) chloride (SnCl₂): This is another effective reagent for the reduction of nitro groups, particularly in laboratory-scale synthesis.

-

Detailed Experimental Protocol (Hypothetical)

The following protocol is a well-reasoned, hypothetical procedure based on established methods for similar transformations.[6] It should be optimized and validated in a laboratory setting.

Step 1: Synthesis of 4-Bromo-2-fluoro-6-nitroaniline

-

To a stirred solution of 2-fluoro-6-nitroaniline (1 equivalent) in glacial acetic acid, add N-bromosuccinimide (1.05 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice-water.

-

Collect the precipitated solid by filtration, wash with water until the filtrate is neutral, and dry under vacuum to obtain the crude product.

-

Recrystallize the crude product from ethanol to yield pure 4-bromo-2-fluoro-6-nitroaniline.

Step 2: Synthesis of 4-Bromo-6-fluorobenzene-1,3-diamine

-

Suspend 4-bromo-2-fluoro-6-nitroaniline (1 equivalent) in ethanol in a flask.

-

Add iron powder (3-5 equivalents) and a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Bromo-6-fluorobenzene-1,3-diamine.

-

The product can be further purified by column chromatography on silica gel.

Safety and Handling

Based on the GHS classifications for related brominated and fluorinated anilines, 4-Bromo-6-fluorobenzene-1,3-diamine should be handled with care.[7]

-

Hazard Statements: Likely to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Avoid contact with skin and eyes.

-

Reactivity and Applications in Drug Discovery

The synthetic utility of 4-Bromo-6-fluorobenzene-1,3-diamine lies in the differential reactivity of its functional groups, which allows for sequential and regioselective modifications.

Key Reaction Pathways

Sources

- 1. Fluorescent Kinase Inhibitors As Probes In Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Heteroaromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]

- 7. 4-Bromobenzene-1,2-diamine | C6H7BrN2 | CID 323593 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-6-fluorobenzene-1,3-diamine: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 4-Bromo-6-fluorobenzene-1,3-diamine, a key building block for researchers, medicinal chemists, and drug development professionals. While direct literature on this specific molecule is limited, this guide synthesizes established chemical principles and data from analogous structures to offer a robust framework for its synthesis, characterization, and potential applications.

Introduction: Strategic Importance in Medicinal Chemistry

4-Bromo-6-fluorobenzene-1,3-diamine is a substituted aromatic amine that holds significant potential as a scaffold in the development of targeted therapeutics. The unique arrangement of its functional groups—two electron-donating amino groups, a strongly electronegative fluorine atom, and a versatile bromine atom—provides a rich platform for chemical modification and optimization of drug-like properties. The phenylenediamine core is a well-established pharmacophore in numerous kinase inhibitors, and the specific halogen substitution pattern of this molecule offers opportunities to fine-tune potency, selectivity, and pharmacokinetic profiles. This guide will delve into the practical aspects of working with this compound, from its logical synthesis to its detailed spectroscopic analysis.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Bromo-6-fluorobenzene-1,3-diamine is presented below.

| Property | Value | Source |

| Molecular Formula | C₆H₆BrFN₂ | - |

| Molecular Weight | 205.04 g/mol | - |

| CAS Number | 166818-71-9 | - |

| Appearance | Predicted to be a solid at room temperature | Inferred from related phenylenediamines |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and DMF | Inferred from related phenylenediamines |

| Purity | Commercially available with a minimum purity of 97% | - |

Synthesis and Mechanistic Insights

A robust and logical synthetic pathway to 4-Bromo-6-fluorobenzene-1,3-diamine can be designed starting from commercially available 1-bromo-3-fluorobenzene. The proposed synthesis involves a two-step nitration followed by a reduction of the dinitro intermediate.

Proposed Synthetic Pathway

Caption: Proposed synthetic route to 4-Bromo-6-fluorobenzene-1,3-diamine.

Step-by-Step Experimental Protocol (Proposed)

Step 1 & 2: Dinitration of 1-Bromo-3-fluorobenzene

-

To a stirred solution of concentrated sulfuric acid, cool to 0 °C in an ice bath.

-

Slowly add 1-bromo-3-fluorobenzene to the sulfuric acid while maintaining the temperature below 10 °C.

-

In a separate flask, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the solution of 1-bromo-3-fluorobenzene, ensuring the temperature does not exceed 10 °C. The regioselectivity of the first nitration is directed by the fluorine and bromine substituents. The second nitration is then directed by the existing substituents to yield 5-Bromo-1-fluoro-2,4-dinitrobenzene.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture onto crushed ice and extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude dinitro product, which can be purified by recrystallization.

Causality Behind Experimental Choices: The use of a strong acid mixture (H₂SO₄ and HNO₃) is essential for the electrophilic aromatic substitution (nitration) to occur on the deactivated benzene ring. The low temperature helps to control the exothermic reaction and minimize the formation of side products.

Step 3: Reduction of 5-Bromo-1-fluoro-2,4-dinitrobenzene

-

Dissolve the 5-Bromo-1-fluoro-2,4-dinitrobenzene in a suitable solvent such as ethanol or acetic acid.

-

Add a reducing agent. Common choices include iron powder in the presence of a catalytic amount of hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. The catalytic reduction of dinitrophenyl compounds is a well-established and efficient method.[1]

-

If using iron, heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, filter the reaction mixture to remove the iron salts or catalyst.

-

Neutralize the filtrate with a base such as sodium carbonate.

-

Extract the product with an organic solvent.

-

Dry the organic layer and remove the solvent under reduced pressure to obtain the crude 4-Bromo-6-fluorobenzene-1,3-diamine.

-

Purify the final product by column chromatography or recrystallization.

Causality Behind Experimental Choices: The choice of reducing agent depends on the scale and available equipment. Iron in acidic medium is a classic and cost-effective method for reducing nitro groups. Catalytic hydrogenation is often cleaner and proceeds under milder conditions but requires specialized equipment.

Spectroscopic Analysis and Structural Elucidation

The structural confirmation of 4-Bromo-6-fluorobenzene-1,3-diamine relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two non-equivalent aromatic protons.

-

H-2: This proton is ortho to an amino group and meta to both the bromine and the other amino group. It is expected to appear as a doublet.

-

H-5: This proton is ortho to a bromine atom and an amino group, and meta to the fluorine atom. It is also expected to appear as a doublet.

The chemical shifts will be influenced by the electron-donating effects of the amino groups and the electron-withdrawing effects of the halogens.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. Due to the low symmetry of the molecule, six distinct signals are expected in the aromatic region.

-

C-Br (C-4): The carbon atom attached to the bromine will experience the "heavy atom effect," which causes a significant upfield shift compared to what would be expected based on electronegativity alone.[2]

-

C-F (C-6): The carbon atom bonded to fluorine will appear as a doublet due to ¹JCF coupling, which is typically large (around 240-250 Hz).

-

C-NH₂ (C-1 and C-3): These carbons will be shielded due to the electron-donating nature of the amino groups.

-

C-H (C-2 and C-5): The chemical shifts of these carbons will be influenced by the neighboring substituents.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. 4-Bromo-6-fluorobenzene-1,3-diamine will show a single resonance in the ¹⁹F NMR spectrum. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring with adjacent amino and bromo substituents. The signal may appear as a multiplet due to coupling with nearby protons.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (primary amine) | 3300-3500 (two bands) |

| C-N stretch | 1250-1350 |

| C-F stretch | 1100-1300 |

| C-Br stretch | 500-600 |

| Aromatic C=C stretch | 1450-1600 |

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This will result in two peaks of nearly equal intensity at m/z 204 and 206.

-

Fragmentation: Common fragmentation pathways for halogenated aromatic amines include the loss of the halogen atoms and cleavage of the C-N bonds.

Applications in Medicinal Chemistry and Drug Discovery

Substituted phenylenediamines are a cornerstone in the design of kinase inhibitors. The structural motif of 4-Bromo-6-fluorobenzene-1,3-diamine makes it an attractive starting point for the synthesis of novel therapeutic agents.

Sources

Spectroscopic Profile of 4-Bromo-6-fluorobenzene-1,3-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-6-fluorobenzene-1,3-diamine is a substituted aromatic amine with potential applications in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and the prediction of its chemical behavior. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. In the absence of experimentally acquired spectra in the public domain, this guide leverages established spectroscopic principles and data from analogous compounds to provide a robust, predicted spectroscopic profile. This document is intended to serve as a valuable resource for researchers utilizing this compound in their work.

Molecular Structure and Key Features

4-Bromo-6-fluorobenzene-1,3-diamine possesses a benzene ring substituted with a bromine atom, a fluorine atom, and two amino groups. The relative positions of these substituents are crucial in determining the molecule's electronic properties and, consequently, its spectroscopic signatures.

Molecular Formula: C₆H₆BrFN₂[1]

Molecular Weight: 205.04 g/mol [1]

CAS Number: 166818-71-9[1]

Caption: Chemical structure of 4-Bromo-6-fluorobenzene-1,3-diamine.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-Bromo-6-fluorobenzene-1,3-diamine is predicted to show distinct signals for the aromatic protons and the amine protons. The chemical shifts and coupling patterns are influenced by the electronic effects of the bromine, fluorine, and amino substituents.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 6.8 - 7.2 | d | JH-F ≈ 8-10 |

| H-5 | 6.3 - 6.7 | d | JH-H ≈ 2-3 |

| -NH₂ (at C1) | 3.5 - 4.5 | br s | - |

| -NH₂ (at C3) | 3.5 - 4.5 | br s | - |

Rationale for Predictions:

-

Aromatic Protons (H-2 and H-5): The two aromatic protons are in different chemical environments. H-2 is ortho to the fluorine atom and will exhibit a doublet splitting due to coupling with the neighboring fluorine atom (JH-F). H-5 is ortho to a bromine atom and meta to the fluorine, and will likely appear as a doublet due to coupling with H-2. The electron-donating amino groups will shield the aromatic protons, shifting them upfield compared to benzene (7.34 ppm).

-

Amine Protons (-NH₂): The protons of the two amino groups are expected to appear as a broad singlet. Their chemical shift can be highly variable and is dependent on the solvent, concentration, and temperature due to hydrogen bonding.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Bromo-6-fluorobenzene-1,3-diamine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum. Reference the chemical shifts to the residual solvent peak.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents and resonance effects.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 145 - 150 |

| C-2 | 110 - 115 |

| C-3 | 140 - 145 |

| C-4 | 100 - 105 |

| C-5 | 115 - 120 |

| C-6 | 155 - 160 (d, JC-F ≈ 240-250 Hz) |

Rationale for Predictions:

-

Carbons bonded to Nitrogen (C-1 and C-3): These carbons are expected to be significantly deshielded due to the electronegativity of the nitrogen atoms and will appear downfield.

-

Carbons in the Aromatic Ring (C-2, C-4, C-5, C-6):

-

C-6 (bonded to Fluorine): This carbon will show the most downfield shift in the aromatic region due to the high electronegativity of fluorine and will appear as a doublet with a large one-bond carbon-fluorine coupling constant (JC-F).

-

C-4 (bonded to Bromine): The "heavy atom effect" of bromine will cause a shielding effect, shifting this carbon upfield relative to what would be expected based on electronegativity alone.[2]

-

C-2 and C-5: These carbons will be influenced by the various substituents, with their exact shifts determined by the combination of inductive and resonance effects.

-

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Utilize the same NMR spectrometer as for the ¹H experiment.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H spectrum.

Predicted Mass Spectrometry

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For 4-Bromo-6-fluorobenzene-1,3-diamine, the mass spectrum is expected to show a characteristic isotopic pattern for bromine.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Relative Abundance |

| [M]⁺ | 204 | ~100% |

| [M+2]⁺ | 206 | ~98% |

Rationale for Predictions:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) will appear at an m/z corresponding to the molecular weight of the compound with the ⁷⁹Br isotope.

-

Isotopic Pattern: Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will result in a characteristic [M]⁺ and [M+2]⁺ pattern in the mass spectrum with nearly equal intensities. This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Caption: A simplified workflow for mass spectrometry analysis.

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum over a suitable m/z range.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 4-Bromo-6-fluorobenzene-1,3-diamine is expected to show characteristic absorption bands for the N-H and C-N bonds of the amine groups, as well as bands for the aromatic ring and the C-Br and C-F bonds.

Predicted Infrared (IR) Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium, Doublet |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C=C Stretch (aromatic) | 1500 - 1600 | Medium to Strong |

| C-N Stretch (aromatic amine) | 1250 - 1350 | Strong |

| C-F Stretch | 1100 - 1250 | Strong |

| C-Br Stretch | 500 - 600 | Medium |

Rationale for Predictions:

-

N-H Stretching: The two N-H bonds in the primary amine groups will give rise to a characteristic doublet in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations.

-

Aromatic C-H and C=C Stretching: The aromatic ring will show characteristic C-H stretching bands above 3000 cm⁻¹ and C=C stretching bands in the 1500-1600 cm⁻¹ region.

-

C-N, C-F, and C-Br Stretching: The stretching vibrations of the carbon-heteroatom bonds will appear in the fingerprint region of the spectrum. The C-N stretch of the aromatic amine is typically strong, as is the C-F stretch. The C-Br stretch will appear at a lower wavenumber.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic profile of 4-Bromo-6-fluorobenzene-1,3-diamine. The presented NMR, MS, and IR data, along with the rationale for their prediction, offer a solid foundation for the identification and characterization of this compound. While this guide serves as a valuable starting point, it is imperative for researchers to confirm these predictions with experimental data as it becomes available. The provided experimental protocols offer a standardized approach for acquiring such data.

References

-

PubChem. 1-Bromo-4-fluorobenzene. [Link]

-

PubChem. 4-Bromobenzene-1,2-diamine. [Link]

-

PubChem. 4-Bromo-3-fluorobenzene-1,2-diamine. [Link]

-

ResearchGate. Synthesis and Characterization of an Organic Reagent 4-(6-Bromo-2-Benzothiazolylazo) Pyrogallol and Its Analytical Application. [Link]

-

Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

Sources

An In-depth Technical Guide to the 13C NMR Analysis of 4-Bromo-6-fluorobenzene-1,3-diamine

Abstract

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-Bromo-6-fluorobenzene-1,3-diamine, a polysubstituted aromatic compound of interest in drug discovery and materials science. This document offers a detailed theoretical framework for predicting and interpreting the 13C NMR spectrum, including an in-depth discussion of substituent effects on chemical shifts and the complexities of carbon-fluorine coupling. A rigorous, field-proven experimental protocol for acquiring high-quality 13C NMR data is presented, emphasizing self-validating practices to ensure data integrity. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation of complex organic molecules.

Introduction: The Crucial Role of 13C NMR in Structural Elucidation

In the realm of modern organic chemistry and drug development, the unambiguous determination of a molecule's carbon framework is paramount. 13C NMR spectroscopy serves as a powerful, non-destructive analytical technique that provides direct insight into the electronic environment of each carbon atom within a molecule.[1][2] For complex polysubstituted aromatic systems like 4-Bromo-6-fluorobenzene-1,3-diamine, 13C NMR is indispensable for verifying the substitution pattern and understanding the electronic interplay of the various functional groups.

This guide will navigate the theoretical principles and practical applications of 13C NMR for the analysis of 4-Bromo-6-fluorobenzene-1,3-diamine. We will begin by dissecting the expected 13C NMR spectrum through an analysis of substituent effects and coupling phenomena. Subsequently, a detailed experimental workflow will be outlined to ensure the acquisition of high-fidelity spectral data.

Theoretical Analysis: Predicting the 13C NMR Spectrum

The 13C NMR spectrum of 4-Bromo-6-fluorobenzene-1,3-diamine is dictated by the electronic effects of its four substituents: two amino groups, a bromine atom, and a fluorine atom. These effects modulate the chemical shift of each of the six aromatic carbons and introduce characteristic coupling patterns, particularly from the fluorine atom.

Substituent Effects on Chemical Shifts

The chemical shift of a carbon atom in a benzene ring is influenced by the electron-donating or electron-withdrawing nature of the substituents.[3][4][5][6]

-

Amino Groups (-NH2): As strong electron-donating groups, the amino groups shield the carbon atoms of the benzene ring, causing an upfield shift (lower ppm values) of the ortho and para carbons.[3]

-

Bromine (-Br): Bromine exhibits a dual effect. Inductively, it is electron-withdrawing, which would suggest a deshielding effect. However, the dominant factor for the ipso-carbon (the carbon directly attached to bromine) is the "heavy atom effect," which induces significant shielding, causing a notable upfield shift.[1][7]

-

Fluorine (-F): Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect, leading to a deshielding (downfield shift) of the ipso-carbon. However, like other halogens, it can also donate electron density through resonance.

The interplay of these effects for each carbon atom in 4-Bromo-6-fluorobenzene-1,3-diamine is summarized in the table below.

| Carbon | Substituents and their Positional Effects | Predicted Chemical Shift Range (ppm) |

| C1 | Attached to -NH2; ortho to -F; meta to -NH2 and -Br | 130 - 145 |

| C2 | ortho to -NH2 and -NH2; meta to -F; para to -Br | 100 - 115 |

| C3 | Attached to -NH2; ortho to -Br; meta to -NH2 and -F | 130 - 145 |

| C4 | Attached to -Br; ortho to -NH2; meta to -F and -NH2 | 105 - 120 |

| C5 | ortho to -F and -Br; meta to -NH2; para to -NH2 | 100 - 115 |

| C6 | Attached to -F; ortho to -NH2; meta to -Br and -NH2 | 150 - 165 |

Carbon-Fluorine (C-F) Coupling

A key feature in the 13C NMR spectrum of fluorinated organic compounds is the presence of through-bond scalar coupling between 13C and 19F nuclei.[8] This coupling results in the splitting of carbon signals into doublets or more complex multiplets. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the carbon and fluorine atoms.

-

¹JCF (Direct Coupling): The largest coupling constant is observed for the carbon directly bonded to the fluorine atom (C6). This value is typically in the range of 240-260 Hz.

-

²JCF (Two-bond Coupling): Carbons ortho to the fluorine (C1 and C5) will exhibit a smaller coupling constant, generally between 20-30 Hz.

-

³JCF (Three-bond Coupling): Carbons meta to the fluorine (C2 and C4) will show an even smaller coupling, typically in the range of 5-10 Hz.

-

⁴JCF (Four-bond Coupling): The coupling to the para carbon (C3) is usually the smallest, often less than 3 Hz.

Caption: Experimental workflow for 13C NMR data acquisition.

Acquisition Parameters:

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | ≥ 100 MHz | Higher field strength provides better signal dispersion and sensitivity. |

| Pulse Program | Standard 1D 13C with proton decoupling | To simplify the spectrum to singlets (or multiplets due to C-F coupling). [9] |

| Acquisition Time (at) | 1-2 s | To ensure good digital resolution. |

| Relaxation Delay (d1) | 2-5 s | To allow for sufficient relaxation of quaternary carbons. |

| Number of Scans (ns) | 1024 or higher | To achieve an adequate signal-to-noise ratio. |

| Spectral Width (sw) | 0 - 200 ppm | To encompass the entire range of expected chemical shifts. |

Data Analysis and Interpretation

After data acquisition and processing (Fourier transformation, phase correction, and baseline correction), the resulting 13C NMR spectrum should be analyzed.

-

Peak Picking and Integration: Identify all significant peaks and determine their chemical shifts. While integration in proton-decoupled 13C NMR is not always strictly quantitative, relative peak heights can provide some information, especially for carbons with similar relaxation times. [10][11]2. Assignment of Signals: Based on the predicted chemical shifts and the observed C-F coupling patterns, assign each signal to a specific carbon atom in the molecule.

-

The signal at the highest chemical shift (downfield) is expected to be C6, which should appear as a doublet with a large ¹JCF coupling constant.

-

The signals for C1 and C3 will be in the mid-aromatic region. C1 will be a doublet due to ²JCF coupling.

-

The signals for C2 and C5 are expected to be the most upfield among the protonated carbons, with C5 showing a ²JCF coupling.

-

The signal for C4, the bromine-bearing carbon, will be in the upfield region of the quaternary carbons and will exhibit a small ³JCF coupling.

-

Conclusion

The 13C NMR analysis of 4-Bromo-6-fluorobenzene-1,3-diamine is a multifaceted process that requires a solid understanding of substituent effects and spin-spin coupling. By combining theoretical predictions with a rigorous experimental approach, a detailed and unambiguous structural elucidation can be achieved. This guide provides the foundational knowledge and practical steps necessary for researchers and scientists to confidently perform and interpret the 13C NMR spectrum of this and other complex polysubstituted aromatic compounds.

References

-

Miyamoto, M., & Hada, M. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(6), e1843722. [Link]

- Breitmaier, E., & Voelter, W. (2007). 13C NMR Spectroscopy. Wiley-VCH.

-

Malfara, M., Jansen, A., & Tierney, J. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines: A History and a Retrospective View of the Data. ChemRxiv. [Link]

-

Strohmeier, M., & O'Connell, M. J. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1712–1715. [Link]

-

New Journal of Chemistry. (n.d.). Supporting Information. [Link]

-

Long, J. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. [Link]

-

Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2017). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Chemical Science, 8(9), 6570–6576. [Link]

-

Schulman, E. M., Christensen, K. A., Grant, D. M., & Walling, C. (1974). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry, 39(20), 2986–2991. [Link]

-

S.L. Weaver. (n.d.). Summary of C13-NMR Interpretation. [Link]

-

Rahman, A. U. (2025). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]

-

University of Leicester. (n.d.). NMR Sample Preparation. [Link]

-

University of California, Riverside. (n.d.). 13C NMR spectroscopy. [Link]

-

ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. [Link]

-

ACD/Labs. (2008). How do I know if my unknown contains a fluorine atom(s)? … Part 2. [Link]

-

University of Mississippi. (2020). 13C NMR Substituent Effects on para-Substituted Tolans. [Link]

-

University College London. (n.d.). Sample Preparation. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. [Link]

-

Chemistry LibreTexts. (2024). 16: Multinuclear NMR. [Link]

- See reference 4.

-

University of Ottawa NMR Facility Blog. (n.d.). 13C NMR of Fluorinated Organics. [Link]

-

MDPI. (n.d.). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

ResearchGate. (n.d.). Computational protocols for calculating 13C NMR chemical shifts. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Mass Spectrometry of 4-Bromo-6-fluorobenzene-1,3-diamine

Foreword: The Analytical Imperative in Pharmaceutical Synthesis

In the intricate world of pharmaceutical development, the unambiguous characterization of synthetic intermediates is a cornerstone of success. Molecules such as 4-Bromo-6-fluorobenzene-1,3-diamine are not merely reagents; they are foundational building blocks whose structural integrity dictates the viability of a synthetic route and the purity of the final active pharmaceutical ingredient (API). The presence of multiple reactive functional groups—two basic amines—and two distinct halogens on an aromatic core presents a unique analytical puzzle. This guide provides a comprehensive, principles-driven approach to the mass spectrometric analysis of this compound. We will move beyond rote procedures to explain the causality behind methodological choices, empowering researchers, scientists, and drug development professionals to develop robust, self-validating analytical systems for this and other complex, halogenated intermediates.

Foundational Principles: Ionization and Isotopic Fingerprinting

The analytical journey begins with the successful conversion of the analyte from the condensed phase to a gas-phase ion. The physicochemical properties of 4-Bromo-6-fluorobenzene-1,3-diamine make it an ideal candidate for positive-mode electrospray ionization (ESI).

1.1. The Inevitability of Electrospray Ionization (ESI)

The two diamine groups on the benzene ring are basic and represent preferential sites for protonation. ESI is a soft ionization technique that generates ions from a liquid solution, making it perfectly suited for analytes that are already polar or can be readily ionized in solution.[1] The process involves creating a fine spray of charged droplets from a solution passing through a high-voltage capillary. As the solvent evaporates, the charge density on the droplets increases, ultimately leading to the emission of gas-phase protonated analyte molecules, [M+H]⁺.

The use of a standard reverse-phase chromatography mobile phase, such as water/acetonitrile with 0.1% formic acid, synergizes perfectly with ESI. The acidic modifier ensures a plentiful supply of protons (H⁺), driving the equilibrium towards the formation of the desired [M+H]⁺ ion, which will be the primary species observed in a full-scan mass spectrum.

1.2. The Unmistakable Isotopic Signature of Bromine

Nature provides a powerful, built-in confirmatory tool for this molecule: the isotopic distribution of bromine. Bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.5% and ~49.5%, respectively).[2] This results in a mass spectrum where the molecular ion peak ([M+H]⁺) is always accompanied by an "M+2" peak of almost identical intensity.[2][3][4] This 1:1 isotopic pattern is a definitive fingerprint for the presence of a single bromine atom and is one of the first features to verify in the spectrum.[3]

| Ion Species | Contributing Isotopes | Predicted m/z | Relative Intensity |

| [M+H]⁺ | ¹²C₆¹H₆⁷⁹Br¹⁹F¹⁴N₂ + H⁺ | 205.98 | ~100% |

| [(M+2)+H]⁺ | ¹²C₆¹H₆⁸¹Br¹⁹F¹⁴N₂ + H⁺ | 207.98 | ~97.5% |

Table 1: Predicted isotopic pattern for the protonated molecular ion of 4-Bromo-6-fluorobenzene-1,3-diamine. The near-equal intensity of the M and M+2 peaks is a hallmark of a mono-brominated compound.

Experimental Workflow: A Self-Validating System

A robust analytical method is one where each step is designed to ensure data quality and minimize ambiguity. The following LC-MS protocol is designed with this principle in mind.

2.1. Detailed Experimental Protocol: LC-MS Analysis

-

Sample and Solvent Integrity: All solvents (water, acetonitrile) must be of LC-MS grade to minimize background noise and the formation of adducts. Use of low-binding plasticware is recommended to reduce interference from plasticizers.[5]

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in deionized water.

-

Mobile Phase B: 0.1% Formic Acid in acetonitrile.

-

Causality: The formic acid provides the proton source for efficient ESI and improves chromatographic peak shape for the basic amine groups.

-

-

Sample Preparation: Create a 1 µg/mL stock solution of 4-Bromo-6-fluorobenzene-1,3-diamine in a 50:50 mixture of Mobile Phase A and B. This ensures solubility and compatibility with the starting LC conditions.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable for retaining this moderately polar compound.

-

Gradient: A typical gradient would be 5% to 95% Mobile Phase B over 5-7 minutes.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40 °C to ensure reproducible retention times.

-

-

Mass Spectrometer Parameters (Positive ESI Mode):

-

Capillary Voltage: 3.0 - 4.0 kV

-

Source Temperature: 120 - 150 °C

-

Desolvation Temperature: 350 - 450 °C

-

Cone/Nozzle Voltage: 20 - 40 V. This should be optimized to maximize the [M+H]⁺ signal while minimizing in-source fragmentation.

-

Acquisition Mode: Full Scan, m/z 70-400.

-

2.2. Visualized Workflow

Caption: A systematic workflow for the mass spectrometric analysis of 4-Bromo-6-fluorobenzene-1,3-diamine.

Structural Elucidation via Tandem Mass Spectrometry (MS/MS)

While the full scan data provides the molecular weight, it does not confirm the specific isomeric structure. Tandem mass spectrometry (MS/MS) is essential for this. In this technique, the [M+H]⁺ precursor ion (m/z 205.98) is isolated, energized through collision with an inert gas (Collision-Induced Dissociation, CID), and the resulting product ions are detected. The fragmentation pattern serves as a structural fingerprint.[6]

3.1. Predicted Fragmentation Pathways

The fragmentation of aromatic compounds is often characterized by stable molecular ions, but the substituents on this molecule offer several predictable cleavage points. Aromatic amines, in particular, exhibit characteristic fragmentation patterns.[7]

-

Loss of a Bromine Radical (•Br): The Carbon-Bromine bond is often the weakest link. Cleavage of this bond would result in the loss of a bromine radical (mass ~79 or ~81). This is a highly favorable pathway for halogenated aromatics.

-

Loss of Ammonia (NH₃): Protonated aromatic amines frequently undergo a neutral loss of ammonia (mass ~17) from the ring.

-

Sequential Losses: Further fragmentation of the primary product ions can occur, such as the loss of HCN (mass ~27) from the nitrogen-containing fragments.

Caption: Predicted major fragmentation pathways for protonated 4-Bromo-6-fluorobenzene-1,3-diamine in MS/MS.

3.2. Protocol for MS/MS Fragmentation Analysis

-

Instrument Mode: Switch to a Product Ion Scan (or MS/MS) experiment.

-

Precursor Ion Selection: Set the quadrupole to isolate the monoisotopic [M+H]⁺ ion at m/z 206.0. Using the lowest mass isotopologue simplifies the resulting product ion spectrum.

-

Collision Energy Optimization: This is the most critical parameter. Apply a range of collision energies (e.g., in steps from 10 eV to 40 eV).

-

Causality: Low energy may only produce the most facile fragmentations (like Br loss), while higher energies will induce more complex, secondary fragmentations. A collision energy study provides the most complete picture of the molecule's stability and fragmentation routes.

-

-

Data Acquisition and Interpretation: Acquire the product ion spectra. The presence of ions at m/z ~127 and ~189 would provide strong evidence for the proposed structure. The relative intensity of these fragments will be dependent on the collision energy applied.

Conclusion: An Integrated Analytical Strategy

The confident structural characterization of 4-Bromo-6-fluorobenzene-1,3-diamine is not achieved by a single measurement, but by an integrated analytical strategy. This strategy relies on using the predictable behavior of the molecule—the basicity of its amines for ESI and the unique isotopic signature of bromine—to design a confirmatory workflow. The initial full scan LC-MS experiment verifies the molecular weight and the presence of bromine. The subsequent tandem MS experiment provides a structural fingerprint by probing the molecule's weakest bonds. By understanding the chemical principles behind each step, from sample preparation to fragmentation, the researcher can build a robust, reliable, and scientifically sound method for this and other critical pharmaceutical intermediates.

References

-

PubChem. (n.d.). 4-Bromobenzene-1,2-diamine. National Center for Biotechnology Information. Retrieved from [Link]

-

JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Journal of Visualized Experiments. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3-fluorobenzene-1,2-diamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

U.S. EPA. (2017). Provisional Peer-Reviewed Toxicity Values for 1-Bromo-3-fluorobenzene (CASRN 1073-06-9). Retrieved from [Link]

-

JoVE. (2023). Mass Spectrometry of Amines. Journal of Visualized Experiments. Retrieved from [Link]

-

YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

-

Czine, Á., & Schlosser, G. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

-

YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

YouTube. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

-

YouTube. (2023). Mass Fragmentation of Amines, Alkanenitriles & Carbonyl Compounds. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

Sources

- 1. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Video: Mass Spectrometry of Amines [jove.com]

An In-Depth Technical Guide to the Reactivity of 4-Bromo-6-fluorobenzene-1,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 4-Bromo-6-fluorobenzene-1,3-diamine is not extensively available in public literature. This guide is a scientifically-grounded prediction of its reactivity, based on established principles of organic chemistry and data from analogous molecular structures. All protocols are illustrative and require optimization.

Introduction: A Multifunctional Scaffold for Chemical Innovation

4-Bromo-6-fluorobenzene-1,3-diamine is a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its unique substitution pattern—two activating amino groups, and two deactivating but synthetically versatile halogen atoms—creates a complex and nuanced reactivity profile. Understanding the interplay of these functional groups is paramount for its effective utilization in the synthesis of novel molecules. This guide provides a comprehensive analysis of the molecule's predicted chemical behavior, offering insights into site-selectivity and reaction design.

The core structure features a benzene ring substituted with:

-

Two Amino (-NH₂) Groups: Positioned meta to each other, these are strong activating, ortho-, para-directing groups.[1][2]

-

A Bromo (-Br) Group: A deactivating, ortho-, para-directing group that is also an excellent leaving group in metal-catalyzed cross-coupling reactions.

-

A Fluoro (-F) Group: A deactivating, ortho-, para-directing group. While a weak leaving group in some contexts, it can be displaced under specific nucleophilic aromatic substitution conditions.[3]

This combination of functionalities allows for a diverse range of chemical transformations, making it a valuable scaffold for generating chemical libraries and targeting complex molecular architectures.

Predicted Physicochemical Properties

While experimental data is scarce, we can estimate the properties of 4-Bromo-6-fluorobenzene-1,3-diamine by referencing similar compounds like 4-bromo-3-fluoroaniline and 2-bromo-5-fluoroaniline.[4][5][6]

| Property | Predicted Value / Characteristic | Rationale / Comparison Compounds |

| Molecular Weight | ~205.03 g/mol | Calculated from atomic masses. Similar to 4-Bromo-2-fluoroaniline (190.01 g/mol ).[7] |

| Melting Point | Likely a solid at room temp. | Diaminobenzenes and bromo-fluoro-anilines are typically solids.[5] |

| Solubility | Soluble in polar organic solvents (e.g., Methanol, Acetonitrile), limited solubility in water. | Based on the properties of similar substituted anilines.[5] |

| Basicity (pKa) | Less basic than aniline. | The electron-withdrawing inductive effects of the bromo and fluoro groups decrease the electron density on the nitrogen atoms, reducing their basicity compared to unsubstituted aniline.[1] |

The Landscape of Reactivity: A Positional Analysis

The reactivity of the benzene ring is dominated by the powerful activating effect of the two amino groups. These groups direct incoming electrophiles to the positions ortho and para relative to themselves. The halogens, while deactivating, also exert an ortho-, para-directing influence.

Electrophilic Aromatic Substitution (EAS)

The amino groups are potent activators, making the ring highly susceptible to electrophilic attack.[1][2] The primary challenge in EAS reactions with this substrate is controlling selectivity and preventing over-reaction.[2][8]

Predicted Site of Substitution: The positions ortho and para to the amino groups are C2, C4, and C6. However, C4 and C6 are already substituted. The most activated and sterically accessible position for electrophilic attack is C2 . The C5 position is sterically hindered by the adjacent bromo group and electronically deactivated by both halogens.

Workflow for Controlled Monobromination (A Hypothetical Protocol): Due to the high activation from the diamino groups, direct bromination would likely lead to multiple products. A common strategy to moderate this reactivity is to first protect the amino groups as amides.[2][8]

-

Protection: React 4-Bromo-6-fluorobenzene-1,3-diamine with acetic anhydride in the presence of a mild base like pyridine to form the diacetylated derivative.[2]

-

Bromination: Treat the diacetylated compound with a mild brominating agent, such as N-Bromosuccinimide (NBS), in a solvent like DMF. This should favor monobromination at the C2 position.

-

Deprotection: Hydrolyze the amide groups using acidic or basic conditions to regenerate the amino groups, yielding 2,4-Dibromo-6-fluorobenzene-1,3-diamine.

Reactions of the Amino Groups: Diazotization

The primary amino groups can be converted to diazonium salts, which are exceptionally versatile intermediates.[9][10] Treating the diamine with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) would likely lead to the formation of a bis-diazonium salt.[10]

The Sandmeyer Reaction: This classic transformation allows for the replacement of the diazonium groups with various nucleophiles, catalyzed by copper(I) salts.[11][12][13][14]

-

With CuBr, one could synthesize a tetrasubstituted benzene with three bromo groups.

-

With CuCl, a chloro-disubstituted product could be formed.

-

With CuCN, dicyano derivatives can be accessed.

Protocol for a Hypothetical Sandmeyer Bromination:

-

Diazotization: Dissolve 4-Bromo-6-fluorobenzene-1,3-diamine in an aqueous solution of HBr. Cool the mixture to 0 °C in an ice bath. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of CuBr in HBr. Slowly add the cold diazonium salt solution to the CuBr solution. Nitrogen gas evolution should be observed.

-

Workup: Allow the reaction to warm to room temperature and then heat gently to ensure complete reaction. Extract the product with an organic solvent, wash, dry, and purify by chromatography or crystallization.

Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery.[15][16] The C-F bond is generally much less reactive in these transformations. This differential reactivity allows for selective functionalization at the C4 position.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with a boronic acid or ester to form a new carbon-carbon bond.[17][18][19][20] This is a powerful method for introducing new aryl or alkyl groups.[21]

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine.[15][16][22][23] This is invaluable for building complex amine scaffolds.

Illustrative Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: To a reaction vessel, add 4-Bromo-6-fluorobenzene-1,3-diamine, the desired boronic acid (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Solvent and Degassing: Add a solvent mixture, such as toluene/ethanol/water. Degas the mixture thoroughly by bubbling with argon or nitrogen for 15-20 minutes.

-

Reaction: Heat the mixture under an inert atmosphere (e.g., at 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed, dried, and concentrated. The crude product is purified via column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

While less common for aryl halides without strong electron-withdrawing groups ortho or para to the leaving group, SNAr is a possibility under forcing conditions.[3][24][25] The presence of two amino groups does not activate the ring for nucleophilic substitution. In fact, they are electron-donating. Therefore, displacing either the bromo or fluoro group via a traditional SNAr mechanism would be challenging. However, fluorine's high electronegativity can make it a better leaving group than bromine in some SNAr contexts, especially if the reaction proceeds via a Meisenheimer complex, though this is unlikely here without additional activating groups.[3]

Summary of Reactivity and Strategic Considerations

| Reaction Type | Primary Reactive Site(s) | Key Considerations & Strategy |

| Electrophilic Aromatic Substitution | C2 | Ring is highly activated. Protect amino groups (e.g., as amides) to control reactivity and prevent polysubstitution.[2][8] |

| Diazotization | -NH₂ groups at C1 and C3 | Forms versatile bis-diazonium salt. Allows for subsequent Sandmeyer, Schiemann, or hydrolysis reactions to introduce a wide range of functional groups.[9][12][13] |

| Suzuki-Miyaura Coupling | C-Br bond at C4 | Selective C-C bond formation. The C-F bond is unreactive under standard conditions. Requires a Pd catalyst, ligand, and base.[19][20] |

| Buchwald-Hartwig Amination | C-Br bond at C4 | Selective C-N bond formation. The C-F bond remains intact. Requires a Pd catalyst, specific phosphine ligands, and a base.[15][22] |

| Nucleophilic Aromatic Substitution | C-F or C-Br | Highly disfavored due to the electron-donating nature of the amino groups. Would require harsh conditions and is not a primary synthetic route.[3][25] |

Conclusion

4-Bromo-6-fluorobenzene-1,3-diamine represents a versatile, yet challenging, synthetic intermediate. Its reactivity is a delicate balance between the strong activation of the diamino groups and the distinct functionalities of the two halogen substituents. A strategic approach, leveraging protection-deprotection sequences for electrophilic substitutions and exploiting the chemoselectivity of metal-catalyzed cross-coupling at the C-Br bond, will unlock the full potential of this molecule. The ability to perform sequential, site-selective modifications makes it an invaluable tool for the synthesis of complex, novel compounds in pharmaceutical and materials science research.

References

-

PubChem. (n.d.). 4-Bromo-3-fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

Chemistry Stack Exchange. (2013, September 12). What happens in the attempted diazotisation of 1,2-diaminobenzene? Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

- Google Patents. (n.d.). EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene.

-

Thieme Chemistry. (2014, November 28). Stereoselective Suzuki Coupling Reaction of an α-Bromo-α-fluoro- β-lactam. Synlett. Retrieved from [Link]

- Google Patents. (n.d.). US3941768A - One step diazotization coupling process.

-

ACS Publications. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

YouTube. (2019, July 12). Nucleophilic Aromatic Substitution. Professor Dave Explains. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

-

ACS Publications. (2009, March 9). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

MDPI. (n.d.). C-C Coupling Reactions between Benzofurazan Derivatives and 1,3-Diaminobenzenes. Molecules. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Reactions of Anilines and Benzamides with a Fourteen-Electron Iridium(I) Bis(Phosphinite) Complex: N-H Oxidative Addition versus Lewis Base Coordination. PMC. Retrieved from [Link]

-